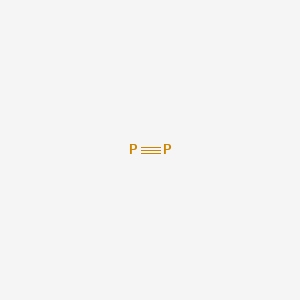

Diphosphorus

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diphosphorus is an inorganic chemical with the chemical formula P2 . Unlike nitrogen, its lighter pnictogen neighbor which forms a stable N2 molecule with a nitrogen to nitrogen triple bond, phosphorus prefers a tetrahedral form P4 because P-P pi-bonds are high in energy . Diphosphorus is, therefore, very reactive with a bond-dissociation energy (117 kcal/mol or 490 kJ/mol) half that of dinitrogen .

Synthesis Analysis

Diphosphorus has been generated by heating white phosphorus at 1100 kelvins (827 °C) . Some advancements have been obtained in generating the diatomic molecule in homogeneous solution under normal conditions with the use of some transition metal complexes . Methods for dissociation of bonds in P4 molecules via photoexcitation were also proposed .Molecular Structure Analysis

The bond distance in diphosphorus has been measured at 1.8934 Å . It is thermodynamically stable above 1200 °C and until 2000 °C .Chemical Reactions Analysis

Diphosphorus is highly reactive and can form various compounds. For instance, it reacts with oxygen to form diphosphorus pentoxide .Physical And Chemical Properties Analysis

Diphosphorus is a gaseous form of phosphorus that is thermodynamically stable above 1200 °C and until 2000 °C . It is very reactive with a bond-dissociation energy (117 kcal/mol or 490 kJ/mol) half that of dinitrogen .Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation and Chirality

Diphosphorus has significant applications in asymmetric hydrogenation, which is crucial in producing chiral compounds. C1-symmetric diphosphorus ligands have shown remarkable effectiveness in this area, often outperforming their C2-symmetric counterparts. This method is valuable for creating pharmaceutical intermediates, bioactive molecules, drugs, agrochemicals, and fragrances. However, the reliance on precious metals in current methods poses challenges, emphasizing the need for alternatives involving base or earth-abundant metals (Sen & Chikkali, 2021).

Reactivity and Isolation

Diphosphorus is highly reactive and traditionally studied only in gas phases or inert gas matrices. Recent work has led to the isolation of metal complexes of neutral diphosphorus, analogous to metal dinitrogen compounds. This opens new avenues for exploring diphosphorus' properties and applications (Abbenseh & Goicoechea, 2021).

Generation and Capture in Homogeneous Solution

Diphosphorus can be generated in a mild manner from a niobium complex and trapped efficiently by organic dienes to produce organodiphosphorus compounds. This process allows for easier handling and application of diphosphorus in a range of reactions (Piro, Figueroa, McKellar, & Cummins, 2006).

Catalytic Applications

Small bite-angle diphosphorus ligands with single-atom linkers have found growing use in catalysis. These ligands are employed in various catalytic transformations of alkenes, including ethene oligomerization, polymerization, hydroacylation, hydrogenation, transfer hydrogenation, and hydrogen-borrowing reactions (Mansell, 2017).

Stabilization and Bonding

Studies on stabilizing diphosphorus reveal unique properties, such as its ability to act as a bridging ligand in its neutral, triply bonded form. This stabilization, achieved by coordination to metal fragments, is significant for controlled release and utilization of diphosphorus in various applications (Sun et al., 2021).

Electronic Devices

Organophosphorus derivatives, including diphosphorus compounds, are essential in manufacturing electronic devices. Their applications span across OLEDs, photovoltaic cells, DSSCs, OFETs, and electrochromic cells, demonstrating the versatility of diphosphorus in advanced technological applications (Joly, Bouit, & Hissler, 2016).

Eigenschaften

IUPAC Name |

phosphanylidynephosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P2/c1-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBPTJZYDGNHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027109 |

Source

|

| Record name | Phosphanylidynephosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.94752400 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12185-09-0 |

Source

|

| Record name | Diphosphorus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12185-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphanylidynephosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)